
4-Amino-3-bromo-5-nitro-benzenesulfonamide
Overview
Description
4-Amino-3-bromo-5-nitro-benzenesulfonamide is an organic compound with the molecular formula C6H6BrN3O4S It is characterized by the presence of amino, bromo, nitro, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-nitro-benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 4-bromoaniline to introduce a nitro group at the meta position.
Sulfonation: The sulfonation of the resulting 4-bromo-3-nitroaniline to introduce the sulfonamide group.
Amination: The final step involves the reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-nitro-benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: this compound can be converted to 4-Amino-3-bromo-5-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
4-Amino-3-bromo-5-nitro-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-nitro-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-bromo-5-nitrobenzoic acid
- 4-Amino-3-bromo-5-nitrobenzamide
- 4-Amino-3-bromo-5-nitrobenzene
Uniqueness
4-Amino-3-bromo-5-nitro-benzenesulfonamide is unique due to the presence of both sulfonamide and nitro groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-amino-3-bromo-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,8H2,(H2,9,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYQFBTLYAIFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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